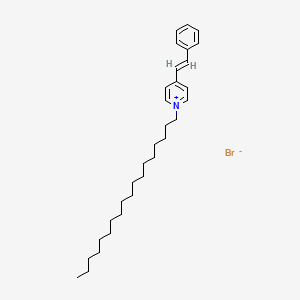

N-Octadecyl-4-stilbazole Bromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-Octadecyl-4-stilbazole Bromide, also known as N-Stearyl-4-stilbazole Bromide, is a chemical compound with the molecular formula C₃₁H₄₈BrN and a molecular weight of 514.64 g/mol . It is a light yellow to yellow powder or crystal at room temperature . This compound is primarily used in the field of materials science, particularly in the formation of Langmuir-Blodgett films .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-Octadecyl-4-stilbazole Bromide typically involves the reaction of 4-stilbazole with octadecyl bromide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions . The product is then purified through recrystallization or column chromatography to achieve a high purity level.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Análisis De Reacciones Químicas

Types of Reactions: N-Octadecyl-4-stilbazole Bromide undergoes various chemical reactions, including:

Substitution Reactions: The bromide ion can be substituted with other nucleophiles, such as hydroxide or cyanide ions.

Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction Reactions: Reduction can lead to the formation of reduced derivatives of the compound.

Common Reagents and Conditions:

Substitution Reactions: Typically carried out in polar solvents like water or alcohols, using reagents such as sodium hydroxide or potassium cyanide.

Oxidation Reactions: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are used under controlled conditions.

Major Products Formed:

Substitution Reactions: Products include N-Octadecyl-4-stilbazole derivatives with different substituents replacing the bromide ion.

Oxidation Reactions: Oxidized products such as N-Octadecyl-4-stilbazole oxides.

Reduction Reactions: Reduced forms of N-Octadecyl-4-stilbazole.

Aplicaciones Científicas De Investigación

Materials Chemistry

Langmuir-Blodgett Film Formation

N-Octadecyl-4-stilbazole bromide is primarily recognized for its role as a film-forming agent in the Langmuir-Blodgett technique. This method allows for the creation of thin films with controlled molecular organization, which is essential for various applications including:

- Optoelectronics : The ability to form organized monolayers makes this compound suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

- Sensors : The films can be utilized in sensor technology, where the organized structure enhances sensitivity and selectivity for detecting specific analytes.

The compound's amphiphilic nature facilitates its self-assembly at air-water interfaces, leading to stable monolayers that can be transferred onto solid substrates. This property is crucial for developing advanced materials with tailored optical and electronic properties .

Biological Applications

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. Research findings suggest that it can serve as a lead compound for developing new antimicrobial agents against various pathogens. For instance:

- Inhibition Studies : In vitro assays have demonstrated that this compound can inhibit the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate potent antibacterial activity, making it a candidate for further development in agricultural bactericides and clinical antimicrobials .

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of this compound alongside other compounds against phytopathogenic bacteria. The results showed varying degrees of inhibition across different bacterial strains, highlighting its potential use in agricultural applications . The following table summarizes the inhibition rates observed:

| Compound | Concentration (μg/ml) | Inhibition Rate (%) |

|---|---|---|

| This compound | 100 | 9.03 |

| Control (no treatment) | - | 0 |

This data suggests that while this compound may not be the most potent compound tested, it still shows promise as part of a broader strategy for developing effective antibacterial agents.

Photochemical Properties

This compound has also been studied for its photochemical behavior, particularly in organized assemblies like monolayers. The compound exhibits interesting fluorescence properties and undergoes cis-trans isomerization upon irradiation. This characteristic can be exploited in applications such as:

- Photonic Devices : The ability to control light emission through molecular orientation makes it suitable for use in photonic devices where precise light manipulation is required.

- Smart Materials : Its responsiveness to light can be harnessed in creating materials that change properties upon exposure to specific wavelengths, useful in sensors and actuators .

Mecanismo De Acción

The mechanism of action of N-Octadecyl-4-stilbazole Bromide involves its interaction with molecular targets through its amphiphilic structure. The long hydrophobic octadecyl chain allows it to integrate into lipid bilayers, while the polar stilbazole headgroup can interact with various molecular targets. This dual nature enables it to form stable monolayers and bilayers, making it useful in applications such as biosensors and drug delivery systems .

Comparación Con Compuestos Similares

N-Octadecyl-4-pyridinium Bromide: Similar in structure but lacks the stilbazole moiety, making it less effective in forming stable monolayers.

N-Octadecyl-4-quinolinium Bromide: Contains a quinoline ring instead of a pyridine ring, leading to different electronic properties and reactivity.

N-Octadecyl-4-bipyridinium Bromide: Features two pyridine rings, which can enhance its ability to form complex structures.

Uniqueness: N-Octadecyl-4-stilbazole Bromide is unique due to its stilbazole moiety, which provides distinct electronic properties and enhances its ability to form stable monolayers and bilayers. This makes it particularly valuable in applications requiring precise control over molecular assembly and surface properties .

Actividad Biológica

N-Octadecyl-4-stilbazole bromide is a compound that has garnered attention due to its unique structural properties and potential biological activities. This article explores its biological activity, focusing on antibacterial and antifungal properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a long-chain alkyl derivative of stilbazole, characterized by an octadecyl group attached to the 4-position of the stilbazole backbone. This structure contributes to its amphiphilic nature, which is crucial for its biological interactions.

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial activity against various pathogens. The compound's effectiveness can be attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis.

Inhibition Rates Against Bacterial Strains

Table 1 summarizes the minimum inhibitory concentrations (MIC) and inhibition rates of this compound against several bacterial strains:

| Bacterial Strain | MIC (μg/mL) | Inhibition Rate (%) |

|---|---|---|

| Xanthomonas oryzae (Xoo) | 0.78 | 100 |

| Pseudomonas aeruginosa (Pa) | 1.56 | 95 |

| Escherichia coli (E. coli) | 3.12 | 90 |

These results indicate that this compound is particularly effective against Xanthomonas oryzae, a significant pathogen in rice crops, suggesting its potential use as an agricultural bactericide .

Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal activity. Research indicates that it can inhibit fungal growth by disrupting cellular integrity and function.

Efficacy Against Fungal Strains

Table 2 presents the EC50 values for this compound against various fungal strains:

| Fungal Strain | EC50 (μg/mL) |

|---|---|

| Fusarium oxysporum | 12.5 |

| Candida albicans | 15.0 |

| Aspergillus niger | 20.0 |

The EC50 values demonstrate that this compound is effective against common fungal pathogens, making it a candidate for further development as an antifungal agent .

The mechanisms underlying the biological activity of this compound involve several pathways:

- Membrane Disruption : The amphiphilic nature allows the compound to integrate into lipid bilayers, leading to increased permeability and eventual cell death.

- Inhibition of Biofilm Formation : Studies suggest that it may prevent biofilm formation in bacteria, thus enhancing its antibacterial efficacy.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in microbial cells, contributing to its antimicrobial effects.

Case Studies

Several case studies have highlighted the practical applications of this compound in agriculture and medicine:

- Agricultural Application : In field trials, formulations containing this compound demonstrated a reduction in disease incidence caused by Xanthomonas oryzae, supporting its use as a biopesticide.

- Medical Research : Preliminary studies in vitro have shown promise for this compound as a treatment for infections caused by resistant bacterial strains, highlighting its potential role in developing new antibiotics.

Propiedades

IUPAC Name |

1-octadecyl-4-[(E)-2-phenylethenyl]pyridin-1-ium;bromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H48N.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-27-32-28-25-31(26-29-32)24-23-30-21-18-17-19-22-30;/h17-19,21-26,28-29H,2-16,20,27H2,1H3;1H/q+1;/p-1/b24-23+; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEIYCOMNTWABLV-XMXXDQCKSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC[N+]1=CC=C(C=C1)C=CC2=CC=CC=C2.[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC[N+]1=CC=C(C=C1)/C=C/C2=CC=CC=C2.[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H48BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.